molecular formula C7H10BrF3 B1492604 4-(Bromomethyl)-6,6,6-trifluorohex-1-ene CAS No. 2001164-23-2

4-(Bromomethyl)-6,6,6-trifluorohex-1-ene

Cat. No. B1492604
CAS RN: 2001164-23-2
M. Wt: 231.05 g/mol
InChI Key: HJAQMCSXPWDERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-6,6,6-trifluorohex-1-ene (BMTTFH) is an organic compound belonging to the family of perfluorinated alkyl compounds. It is a colorless, volatile liquid with a faint odor, and is widely used in laboratory and industrial applications. BMTTFH is a versatile compound, with applications ranging from synthetic organic chemistry to pharmaceuticals. It has a wide range of properties, including low volatility, high solubility in both organic and aqueous solvents, low toxicity, and low flammability.

Scientific Research Applications

Asymmetric Induction in Synthesis

  • Research on asymmetric induction in reactions, such as the transmetallation of hydroxy-alkenyl stannanes with tin(IV) bromide, highlights the significance of brominated intermediates in synthesizing complex molecules with specific stereochemistry (S. Stanway & E. J. Thomas, 1995).

Synthesis of Fluorinated Compounds

  • The preparation of difluoroterpenes and other fluorinated analogues of monoterpenes, using reactions involving fluorinated intermediates, demonstrates the utility of fluorinated and brominated reagents in accessing medicinally relevant structures with enhanced properties (O. Lefebvre, T. Brigaud, & C. Portella, 2001).
  • The coupling of bromo and tetrafluoro compounds in organic synthesis to introduce tetrafluoroethylene units into molecules showcases the application of such reagents in the development of materials and compounds with novel properties (T. Konno et al., 2011).

Bromine Atom-Transfer Radical Addition

  • Studies on bromine atom-transfer radical addition reactions in various solvents, including aqueous media, illustrate the versatility of brominated reagents in facilitating radical addition reactions, a key step in many synthetic processes (H. Yorimitsu et al., 2001).

Electrophilic Reactivity of Brominated Compounds

  • Research into the electrophilic reactivity of brominated compounds towards nucleophiles, enabling the synthesis of complex molecules from simpler precursors, indicates the critical role of such chemicals in organic synthesis (Valérie Martin, H. Molines, & C. Wakselman, 1993).

properties

IUPAC Name

4-(bromomethyl)-6,6,6-trifluorohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3/c1-2-3-6(5-8)4-7(9,10)11/h2,6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAQMCSXPWDERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-6,6,6-trifluorohex-1-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Bromomethyl)-6,6,6-trifluorohex-1-ene
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-6,6,6-trifluorohex-1-ene
Reactant of Route 3
Reactant of Route 3
4-(Bromomethyl)-6,6,6-trifluorohex-1-ene
Reactant of Route 4
4-(Bromomethyl)-6,6,6-trifluorohex-1-ene
Reactant of Route 5
4-(Bromomethyl)-6,6,6-trifluorohex-1-ene
Reactant of Route 6
4-(Bromomethyl)-6,6,6-trifluorohex-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.